
(R)-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of anthracene, naphthalene, and phosphanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The key steps include:
Formation of the Anthracen-9-ylmethyl Group: This can be achieved through the reaction of anthracene with a suitable alkylating agent.
Introduction of the Naphthalen-1-yl Group: This step involves the coupling of naphthalene with the intermediate compound formed in the previous step.
Attachment of the Dicyclohexylphosphanyl Group: This is usually done through a phosphine coupling reaction.
Final Assembly: The final step involves the sulfinamide formation, which can be achieved through the reaction of the intermediate with a sulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene and naphthalene moieties.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or bioactive molecules.
Medicine
In medicine, the compound’s structural features could be leveraged to design new drugs or diagnostic agents.
Industry
In industry, the compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. For instance, as a ligand, it can coordinate to metal centers, altering their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene share the anthracene core but differ in their substituents.
Naphthalene Derivatives: Compounds such as 1-naphthylamine have the naphthalene moiety but lack the complex phosphanyl and sulfinamide groups.
Phosphanyl Compounds: Triphenylphosphine is a simpler phosphine compound used in various catalytic applications.
Uniqueness
The uniqueness of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of multiple functional groups, which imparts distinct electronic, steric, and chemical properties
Eigenschaften
Molekularformel |
C48H54NOPS |
|---|---|
Molekulargewicht |
724.0 g/mol |
IUPAC-Name |
N-(anthracen-9-ylmethyl)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H54NOPS/c1-48(2,3)52(50)49(34-45-41-28-14-11-20-36(41)33-37-21-12-15-29-42(37)45)47(43-31-18-22-35-19-10-13-27-40(35)43)44-30-16-17-32-46(44)51(38-23-6-4-7-24-38)39-25-8-5-9-26-39/h10-22,27-33,38-39,47H,4-9,23-26,34H2,1-3H3/t47-,52?/m0/s1 |
InChI-Schlüssel |
VTIOTYZNPLTEMQ-AGDCCBCCSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)[C@H](C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Kanonische SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



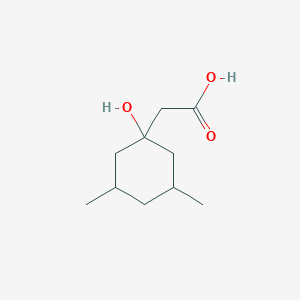
![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
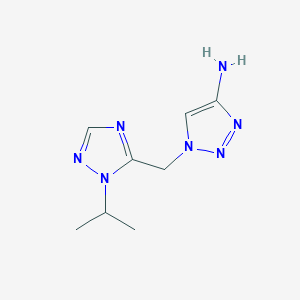
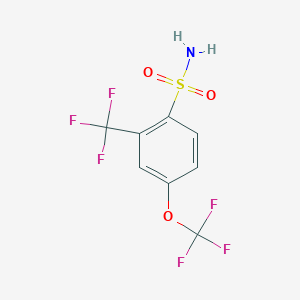
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
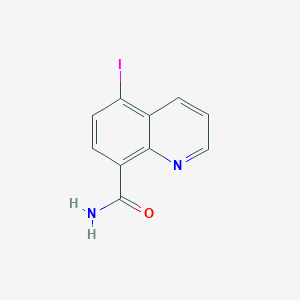
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

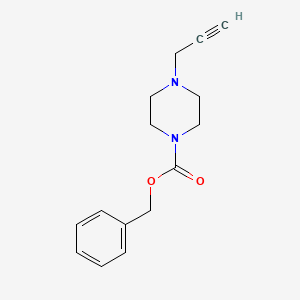
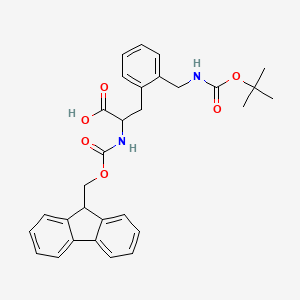
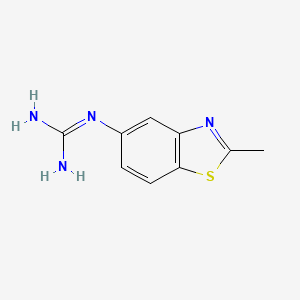

![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
